molecular formula C13H12ClNO2S B2533702 2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine CAS No. 343372-81-6

2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine

Cat. No.: B2533702
CAS No.: 343372-81-6
M. Wt: 281.75
InChI Key: SIXMINCSXACYOV-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 4-methyl-3-(methylsulfonyl)-6-phenylpyridine using thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-3-nitropyridine
  • 2-Chloro-3-amino-4-methylpyridine
  • 2-Chloro-5-methyl-3-nitropyridine

Uniqueness

2-Chloro-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.

Properties

IUPAC Name

2-chloro-4-methyl-3-methylsulfonyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-9-8-11(10-6-4-3-5-7-10)15-13(14)12(9)18(2,16)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXMINCSXACYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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